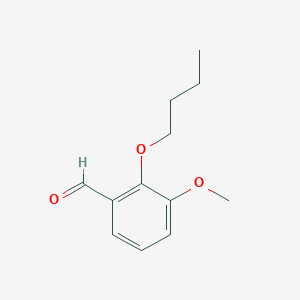

2-Butoxy-3-methoxybenzaldehyde

Description

Contextualization within the Class of Substituted Benzaldehydes

The presence of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring and the carbonyl carbon, thereby affecting the molecule's reactivity in electrophilic and nucleophilic reactions. acs.orgcdnsciencepub.com For instance, electron-withdrawing groups generally increase the reactivity of the aldehyde towards nucleophiles, while electron-donating groups have the opposite effect. cdnsciencepub.com The positions of these substituents also play a crucial role due to steric hindrance and resonance effects. cdnsciencepub.comresearchgate.net

Interactive Table: Properties of 2-Butoxy-3-methoxybenzaldehyde and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 65712-73-4 | C₁₂H₁₆O₃ | 208.25 |

| 2-sec-Butoxy-3-methoxybenzaldehyde | 872183-67-0 | C₁₂H₁₆O₃ | 208.25 |

| 4-Butoxy-3-methoxybenzaldehyde (B1271677) | 51301-87-2 | C₁₂H₁₆O₃ | 208.25 |

| 2-iso-Butoxy-3-methoxybenzaldehyde | 100256-90-4 | C₁₂H₁₆O₃ | 208.25 |

Significance of Alkoxy-Substituted Aromatic Aldehydes in Organic Chemistry

Alkoxy-substituted aromatic aldehydes, such as this compound, are of significant interest in organic chemistry due to the profound influence of the alkoxy groups on the molecule's reactivity and properties. The alkoxy groups, being electron-donating through resonance, can activate the aromatic ring towards electrophilic substitution reactions. nih.gov Conversely, they can modulate the reactivity of the aldehyde group.

The presence of alkoxy groups can also introduce steric hindrance, which can direct the regioselectivity of reactions. nih.gov In the case of this compound, the ortho- and meta-positioning of the butoxy and methoxy (B1213986) groups, respectively, relative to the aldehyde, creates a specific electronic and steric environment. This arrangement can influence the outcomes of reactions such as condensations, oxidations, and reductions. acs.org

Furthermore, alkoxy-substituted benzaldehydes are valuable intermediates in the synthesis of more complex molecules. benthamdirect.commdpi.com They serve as building blocks for the construction of various heterocyclic systems and natural product analogues. wisdomlib.orgufc.br The synthesis of these aldehydes often involves the O-alkylation of the corresponding hydroxybenzaldehydes. vulcanchem.comsemanticscholar.org

Current Research Landscape and Future Directions for this compound and Analogues

Current research on substituted benzaldehydes is multifaceted, with applications spanning from materials science to medicinal chemistry. google.comgoogle.com A significant area of investigation involves their use as precursors in the synthesis of biologically active compounds. ufc.brnih.gov For example, substituted benzaldehydes are key components in the synthesis of Schiff bases, hydrazones, and chalcones, which are known to exhibit a wide range of pharmacological activities. wisdomlib.org

The exploration of novel synthetic methodologies for the preparation of substituted benzaldehydes remains an active area of research. acs.org This includes the development of more efficient and environmentally friendly catalytic systems. mdpi.com The study of the reaction mechanisms of substituted benzaldehydes, particularly under different conditions like superacid catalysis or hydrothermal treatment, continues to provide valuable insights into their chemical behavior. acs.orgacs.org

Future research on this compound and its analogues is likely to focus on several key areas. The systematic modification of the alkoxy substituents could lead to the discovery of compounds with tailored electronic and steric properties for specific applications. researchgate.net Investigating the biological activities of derivatives of this compound could unveil new therapeutic agents. nih.gov Furthermore, exploring the use of this compound and its analogues in the development of novel materials, such as polymers and dyes, presents another promising avenue for future research.

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-8-15-12-10(9-13)6-5-7-11(12)14-2/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSWONZYRSVJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388046 | |

| Record name | 2-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65712-73-4 | |

| Record name | 2-butoxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Butoxy-3-methoxybenzaldehyde

The primary route for synthesizing this compound involves the strategic modification of a readily available precursor through O-alkylation.

The most logical and common precursor for the synthesis of this compound is 2-Hydroxy-3-methoxybenzaldehyde (B140153) , also known as o-vanillin. nih.gov This compound provides the necessary benzaldehyde (B42025) framework with the methoxy (B1213986) and hydroxyl groups at the correct positions (C3 and C2, respectively). The synthetic design focuses on the selective alkylation of the phenolic hydroxyl group to introduce the butoxy group, a transformation that must be achieved without affecting the aldehyde or methoxy functionalities. 2-Hydroxy-3-methoxybenzaldehyde is a widely used intermediate in various chemical syntheses. asianpubs.orgresearchgate.net

The conversion of the hydroxyl group to a butoxy group is typically accomplished via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of o-vanillin is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide such as 1-bromobutane (B133212). The bromide ion serves as the leaving group, resulting in the formation of the desired ether, this compound. This O-alkylation is a common strategy for preparing alkoxy-substituted aromatic compounds. organic-chemistry.orggoogle.com

The efficiency and yield of the O-alkylation reaction are highly dependent on the chosen conditions. Key parameters that are optimized include the base, solvent, temperature, and the use of catalysts.

Base : A common base used is potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol (B47542) but mild enough to avoid side reactions. semanticscholar.orgscirp.org

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often employed. DMF is particularly effective as it can increase the solubility of reactants and facilitate the nucleophilic substitution. nih.govunimore.it Acetone is another viable option. semanticscholar.org

Temperature : The reaction is typically performed at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. semanticscholar.org

Catalyst : To enhance the reaction rate and yield, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be used. researchgate.net These catalysts are particularly useful in systems with multiple phases (solid-liquid). Another catalyst that can be employed is potassium iodide (KI), which can participate in a Finkelstein reaction with the alkyl bromide to generate a more reactive alkyl iodide in situ. nih.gov

The table below summarizes typical conditions for analogous O-alkylation reactions on related benzaldehyde derivatives.

| Substrate | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref |

| Vanillin (B372448) | 1-Bromobutane | K₂CO₃ | KI | DMF | 80 | 24 | 93 | nih.gov |

| 2-Hydroxy-5-methoxybenzaldehyde | Ethyl Bromide | K₂CO₃ | N/A | DMF | 80 | 5 | 96 | umich.edu |

| 4-Hydroxybenzaldehyde | 1,4-Dibromobutane | NaOH (3M) | TBAB | Dichloromethane/Water | Reflux | 4 | 87 | researchgate.net |

| o-Vanillin | Isopentyl bromide | K₂CO₃ | TBAB | Acetone/Water | 60 | 12 | 65-75 | vulcanchem.com |

This data is compiled from syntheses of structurally similar compounds to illustrate common optimization parameters.

Nucleophilic Substitution Reactions for O-Alkylation

Synthesis of Structural Isomers and Related Benzaldehyde Derivatives

Understanding the synthesis of structural isomers and related precursors provides a broader context for the chemistry of this compound.

A key structural isomer is 4-Butoxy-3-methoxybenzaldehyde (B1271677) . This compound is synthesized from a different precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). scirp.orgnih.gov The synthetic strategy is analogous to that for the 2-butoxy isomer: an O-alkylation of the hydroxyl group at the C4 position.

The synthesis involves reacting vanillin with 1-bromobutane in the presence of a base like potassium carbonate (K₂CO₃) and often a catalyst such as potassium iodide (KI). mdpi.com Studies have been conducted to optimize this specific reaction, comparing solvents like acetonitrile (B52724) (ACN), acetone, and dimethylformamide (DMF). unimore.it The results indicated that DMF provided the highest yields, which was attributed to the greater solubility of the reactants and the higher reaction temperatures that can be achieved. unimore.it A yield of up to 93% has been reported under optimized conditions in DMF. nih.gov

| Feature | This compound | 4-Butoxy-3-methoxybenzaldehyde |

| Precursor | 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) | 4-Hydroxy-3-methoxybenzaldehyde (vanillin) |

| Alkylating Agent | 1-Bromobutane (or other butyl halides) | 1-Bromobutane |

| Typical Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Typical Solvent | DMF, Acetone | DMF, Acetone, Acetonitrile |

| Hydroxyl Position | C2 | C4 |

The precursors and related simple benzaldehydes are themselves synthesized through various established methods.

2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) : This key precursor is often prepared from simpler phenolic compounds. While it is commercially available, synthetic routes include the formylation of guaiacol (B22219) (2-methoxyphenol). It serves as a starting material for numerous derivatives beyond just the butoxy compound, such as in the synthesis of hydrazones. asianpubs.orgirphouse.com

2-Methoxybenzaldehyde (B41997) : This compound can be prepared through several routes. One method involves the methylation of 2-hydroxybenzaldehyde (salicylaldehyde). Another documented synthesis starts from m-bromophenol, which undergoes formylation followed by methylation. cdnsciencepub.com A procedure for its preparation from m-hydroxybenzaldehyde has also been described, which involves methylation using dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521). orgsyn.org

| Compound | Precursor(s) | Key Reagents | General Method | Ref |

| 2-Hydroxy-3-methoxybenzaldehyde | Guaiacol | Varies | Formylation | N/A |

| 2-Methoxybenzaldehyde | m-Hydroxybenzaldehyde | Methyl sulfate, NaOH | Methylation | orgsyn.org |

| 2-Methoxybenzaldehyde | 6-Bromo-2-hydroxybenzaldehyde | Potassium carbonate, Methyl iodide | Methylation | cdnsciencepub.com |

| 4-Hydroxy-2-methoxybenzaldehyde | m-Hydroxyanisole | Acetic anhydride, POCl₃, DMF | Acylation, Vilsmeier-Haack formylation, Deacetylation | google.com |

Comparative Synthetic Routes to Positional Isomers (e.g., 4-Butoxy-3-methoxybenzaldehyde)

Advanced Synthetic Techniques and Reagents

The synthesis of benzaldehyde and its derivatives has been significantly advanced by the introduction of novel techniques and reagents that offer improved efficiency, selectivity, and environmental compatibility.

Application of Functionalized Ionic Liquids in Benzaldehyde Synthesis

Functionalized ionic liquids (FILs) have emerged as promising green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net In the context of benzaldehyde synthesis, FILs offer several advantages.

Three specific benzaldehyde-functionalized ionic liquids have been synthesized through the quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides, a process that can be efficiently conducted under microwave irradiation to achieve high yields. researchgate.netresearchgate.net These aldehyde-functionalized ionic liquids can then undergo further transformations. For instance, they can be oxidized to the corresponding carboxyl-functionalized ionic liquids using a hydrogen peroxide/potassium hydroxide system or reduced to benzylic alcohol-functionalized ionic liquids with sodium borohydride (B1222165). researchgate.netresearchgate.net

The use of ionic liquids is not limited to being a support for the benzaldehyde moiety. Basic ionic liquids, such as 1-methyl-3-butylimidazolium hydroxide ([bmIm]OH), have been shown to effectively catalyze reactions like the Henry reaction with various aldehydes, offering good yields in short reaction times at room temperature. tandfonline.com Furthermore, a green chitosan-supported magnetic ionic liquid (CSMIL) has been developed for the direct conversion of benzaldehyde to benzonitrile (B105546). rsc.org This heterogeneous catalyst allows for efficient synthesis and easy recovery and recycling. rsc.org The synthesis of benzimidazole (B57391) derivatives has also been achieved using ionic liquids as a catalyst in an aqueous medium, showcasing their versatility. ijarset.com

Table 1: Application of Functionalized Ionic Liquids in Benzaldehyde-Related Synthesis

| Ionic Liquid Type | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Benzaldehyde-functionalized ILs | Soluble supports for synthesis | Synthesized in high yields via microwave-assisted quaternization. Can be further transformed (oxidized or reduced). | researchgate.netresearchgate.net |

| Basic Ionic Liquid ([bmIm]OH) | Catalyst for Henry reaction | Effective catalysis for a broad range of aldehydes at room temperature with good yields. | tandfonline.com |

| Chitosan-Supported Magnetic IL (CSMIL) | Catalyst for benzonitrile synthesis from benzaldehyde | High yield of benzonitrile (93.0%). The catalyst is recyclable. | rsc.org |

Catalytic Approaches in the Production of Benzaldehyde Derivatives

Catalysis is central to the modern synthesis of benzaldehyde derivatives, with various methods offering high selectivity and efficiency.

One approach involves the direct, green synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) using an organocatalyst like diphenyl prolinol trimethylsilyl (B98337) ether. nih.gov This method achieves high selectivity (up to 90%) and conversion (up to 99.8%). nih.gov

Palladium-catalyzed reactions also represent a significant strategy. A method for preparing benzaldehyde and its derivatives involves the reaction of an iodobenzene (B50100) compound with CO2 and a hydrosilane compound in the presence of a palladium-containing catalyst and an organic base. google.com This process is noted for its mild reaction conditions and high yields (over 90%). google.com

The catalytic hydrogenation of benzaldehyde is another important transformation, often aimed at the selective synthesis of benzyl (B1604629) alcohol. researchgate.net The choice of catalyst, whether a bare metal oxide or a supported metal, and the reaction conditions can influence the product distribution, with by-products like toluene (B28343) and benzene (B151609) also being possible. researchgate.net For instance, a copper-supported Magnesium-Alumina hydrotalcite catalyst has been studied for the vapor phase hydrogenation of benzaldehyde to benzyl alcohol. researchgate.net

Furthermore, nickel-catalyzed dehydrogenative cross-coupling reactions have been developed to directly transform aldehydes into esters and amides, tolerating a range of functional groups. nih.gov

Table 2: Catalytic Approaches for Benzaldehyde Derivative Production

| Catalytic System | Reaction Type | Substrates | Products | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Diphenyl prolinol trimethylsilyl ether | Organocatalysis | Acetaldehyde | p-Methyl benzaldehyde | High selectivity and conversion under green conditions. | nih.gov |

| Palladium-containing catalyst / DBU | Carboxylation/Reduction | Iodobenzene, CO2, Hydrosilane | Benzaldehyde derivatives | Mild conditions, high yield (>90%). | google.com |

| Cu/Mg-Al hydrotalcite | Vapor Phase Hydrogenation | Benzaldehyde | Benzyl alcohol | Selective conversion to the corresponding alcohol. | researchgate.net |

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that can undergo a wide array of chemical transformations, providing access to a diverse range of derivatives.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents. For aldehyde-functionalized ionic liquids, a green H2O2/KOH system has been shown to be effective. researchgate.netresearchgate.net Conversely, reduction of the aldehyde to a primary alcohol is a common transformation, readily accomplished using reducing agents like sodium borohydride (NaBH4). researchgate.netresearchgate.net The TiCl4/BH3-NH3 system can also be used for the direct reduction of carboxylic acids to alcohols. purdue.edu

Conversion to Nitrogen-Containing Functional Groups: The aldehyde moiety is a precursor to several nitrogen-containing functional groups.

Nitriles: A notable transformation is the conversion of aromatic aldehydes to nitriles. This can be achieved through a catalyst-free, UV-induced reaction with hydroxylamine, which proceeds via an aldoxime intermediate. researchgate.net Another method involves the use of a chitosan-supported magnetic ionic liquid. rsc.org

Amides: Aldehydes can be directly converted to amides through a nickel-catalyzed dehydrogenative cross-coupling with amines. nih.gov This method is applicable to both aromatic and aliphatic aldehydes. nih.gov The TiCl4/borane-ammonia system can also be employed for the reductive amination of carboxamides. purdue.edu

Imines: The condensation of aldehydes with primary amines to form imines is a fundamental reaction. This can be carried out efficiently under solvent- and catalyst-free conditions, with the removal of water driving the reaction to completion. scirp.org

Hydrazones: Aldehyde-functionalized ionic liquids can be condensed with hydrazine (B178648) hydrate (B1144303) in an acidic medium to form the corresponding ionic hydrazones. researchgate.net

Carbon-Carbon Bond Forming Reactions: The aldehyde group can participate in various C-C bond-forming reactions. The Wittig reaction and its modifications, such as the Wittig-Horner reaction, are powerful methods for converting aldehydes into alkenes. organic-synthesis.com

Other Transformations: The aldehyde can be converted to other functional groups as well. For example, the TiCl4/BH3-NH3 system can be used for the deoxygenation of aldehydes to methyl hydrocarbons. purdue.edu

Table 3: Summary of Functional Group Transformations of the Aldehyde Moiety

| Transformation | Reagents/Conditions | Product Functional Group | Reference(s) |

|---|---|---|---|

| Oxidation | H2O2/KOH | Carboxylic Acid | researchgate.netresearchgate.net |

| Reduction | NaBH4 | Primary Alcohol | researchgate.netresearchgate.net |

| Conversion to Nitrile | UV light, Hydroxylamine | Nitrile | researchgate.net |

| Conversion to Amide | Ni-catalyst, Amine | Amide | nih.gov |

| Conversion to Imine | Primary Amine, Solvent-free | Imine | scirp.org |

| Conversion to Hydrazone | Hydrazine Hydrate, Acidic medium | Hydrazone | researchgate.net |

| Olefination | Wittig Reagent | Alkene | organic-synthesis.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 2-Butoxy-3-methoxybenzaldehyde, distinct signals would correspond to each unique proton environment. The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.5 ppm. The aromatic protons on the benzene (B151609) ring would present as a multiplet or as distinct doublets and triplets, depending on their coupling, in the aromatic region (approximately δ 6.8-7.6 ppm). The protons of the methoxy (B1213986) group (-OCH₃) would be observed as a sharp singlet around δ 3.8-4.0 ppm. The butoxy group (-OCH₂CH₂CH₂CH₃) would show a series of signals: a triplet for the terminal methyl (-CH₃) protons, two multiplets for the internal methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons adjacent to the ether oxygen (-OCH₂-), with chemical shifts progressively moving downfield closer to the oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.8-10.5 | Singlet (s) | 1H |

| Aromatic (Ar-H) | ~6.8-7.6 | Multiplet (m) | 3H |

| Methoxy (-OCH₃) | ~3.8-4.0 | Singlet (s) | 3H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | Varies | Triplet (t) | 2H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | Varies | Multiplet (m) | 2H |

| Butoxy (-OCH₂CH₂CH₂CH₃) | Varies | Multiplet (m) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon of the aldehyde group would be expected at a very downfield position, typically δ 189-195 ppm. The aromatic carbons would appear in the δ 110-160 ppm range, with carbons attached to oxygen atoms (C-2 and C-3) resonating at the lower end of this range. The methoxy carbon would produce a signal around δ 55-60 ppm. The four carbons of the butoxy group would show distinct signals in the aliphatic region, generally between δ 13-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~189-195 |

| Aromatic (C-OR) | ~150-160 |

| Aromatic (C-C) | ~110-135 |

| Butoxy (-OCH₂) | ~68-70 |

| Methoxy (-OCH₃) | ~55-60 |

| Butoxy (-CH₂-) | ~19-32 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the aldehyde C=O stretch would be prominent around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the butoxy group would be observed just below 3000 cm⁻¹. The presence of the ether linkages (Ar-O-C and C-O-C) would be confirmed by C-O stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aldehyde C=O | Stretch | ~1680-1700 | Strong |

| Aromatic C-H | Stretch | ~3000-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Medium-Strong |

| Aromatic C=C | Stretch | ~1450-1600 | Medium |

Mass Spectrometry (MS) and Chromatographic Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that separates components of a mixture by liquid chromatography and provides mass-to-charge ratio (m/z) data for structural elucidation and purity confirmation. For this compound (molecular formula C₁₂H₁₆O₃), the expected molecular weight is approximately 208.25 g/mol . In an LC-MS analysis, the compound would first be separated on an HPLC column, with its retention time serving as a characteristic identifier under specific chromatographic conditions. The mass spectrometer would then detect the protonated molecule [M+H]⁺ at m/z ≈ 209.26. Fragmentation patterns observed in the mass spectrum would provide further structural evidence, likely showing losses of the butoxy group or parts of the alkyl chain. This technique is also crucial for assessing the purity of the synthesized compound by detecting and identifying any potential byproducts or unreacted starting materials.

High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is an essential technique for assessing the purity of this compound and for its quantitative determination in reaction mixtures or final products. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Research Findings and Methodology

For aromatic aldehydes like this compound, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, the stationary phase is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its butoxy and methoxy groups, this compound is a moderately nonpolar compound and is well-retained on standard C18 or C8 columns.

A typical HPLC method for purity analysis would involve injecting a solution of the compound onto a C18 column and eluting it with a mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comcolab.wslawdata.com.tw An acid, such as phosphoric acid or formic acid, may be added to the mobile phase to ensure the analyte is in a single ionic form and to improve peak shape. sielc.com Detection is commonly performed using a UV detector, as the benzene ring in the molecule is a strong chromophore. rsc.orgnih.govrsc.org

The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is first constructed by running standards of known concentrations. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Aldehydes

This table presents a typical set of parameters for the HPLC analysis of benzaldehyde (B42025) derivatives, which would be applicable for establishing a method for this compound.

| Parameter | Typical Specification |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis Detector (set at a wavelength near the λmax) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 20 µL |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for providing information about the electronic structure of this compound. It measures the absorption of ultraviolet or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. bspublications.netupi.edu

Research Findings and Methodology

The UV-Vis spectrum of an aromatic aldehyde like this compound is dominated by absorptions arising from electronic transitions within the benzene ring and the carbonyl group (C=O) of the aldehyde. The key chromophores are the conjugated π-system of the benzene ring and the aldehyde group. libretexts.org

Two main types of electronic transitions are expected:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In substituted benzenes, these often appear as two distinct bands (the primary and secondary bands). up.ac.za

n → π* Transitions: This is a lower-intensity absorption caused by the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. utoronto.ca

The presence of the butoxy and methoxy groups (alkoxy groups) as substituents on the benzene ring influences the position of the absorption maxima (λmax). These groups are auxochromes, which contain non-bonding electrons that can be donated into the benzene ring through resonance. This has the effect of extending the conjugated system, which typically results in a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption bands compared to unsubstituted benzene. mt.comcdnsciencepub.com The exact λmax values for this compound would need to be determined experimentally by dissolving the compound in a transparent solvent (like ethanol (B145695) or hexane) and measuring its absorption spectrum. msu.edu

Table 2: Expected UV-Vis Absorption Bands for this compound

This table outlines the theoretical electronic transitions and the approximate spectral regions where they are expected to occur for this class of compound.

| Transition Type | Chromophore Involved | Expected Wavelength Region | Expected Intensity |

| π → π | Benzene Ring / Aldehyde C=C | ~220-280 nm | High (ε > 10,000) |

| n → π | Aldehyde Carbonyl Group (C=O) | ~300-350 nm | Low (ε < 100) |

X-ray Diffraction Studies for Molecular Structure Elucidation

Research Findings and Methodology

To perform an X-ray diffraction study on this compound, a high-quality single crystal of the compound is required. nih.govexcillum.com Obtaining such a crystal is often the most challenging step. The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. wikipedia.org

By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained. This data is then processed computationally. The diffraction pattern is used to solve the "phase problem" and generate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms can be determined. The final step involves refining this structural model to achieve the best possible fit with the experimental diffraction data, resulting in a detailed molecular structure. mkuniversity.ac.injst.go.jp

While specific crystal structure data for this compound is not found in the surveyed literature, an analysis would be expected to reveal key structural features, such as the planarity of the benzene ring and the orientation of the butoxy, methoxy, and aldehyde substituents relative to the ring.

Table 3: Information Obtainable from a Hypothetical X-ray Diffraction Study

This table summarizes the key structural parameters that would be determined from a successful single-crystal X-ray diffraction analysis of this compound.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates for each non-hydrogen atom in the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by them, confirming the molecular connectivity. |

| Torsion Angles | The dihedral angles describing the conformation and spatial arrangement of the substituents. |

| Intermolecular Forces | Information on how molecules pack together in the crystal, revealing hydrogen bonds or other interactions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and geometry of molecules, providing a basis for understanding their chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometry and determining the ground-state electronic properties of compounds. For a molecule like 2-Butoxy-3-methoxybenzaldehyde, DFT calculations would be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations can confirm the most stable conformation of the molecule, considering the spatial arrangement of the butoxy, methoxy (B1213986), and aldehyde groups on the benzene (B151609) ring. rsc.org Similar DFT studies have been performed on related molecules, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) derivatives, to elucidate their structural and electronic properties. science.govresearchgate.net

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would involve identifying the characteristic stretching frequencies for the aldehyde C=O group (typically around 1700 cm⁻¹), the C-O-C ether linkages, and the aromatic C-H bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra. This allows for the assignment of specific peaks to the various protons and carbon atoms within the this compound molecule. mdpi.com For example, the aldehyde proton is expected to have a characteristic downfield shift. Such predictive studies have been successfully applied to various substituted benzaldehyde (B42025) derivatives. science.gov

Below is a table of predicted spectroscopic data for this compound based on typical functional group regions.

| Spectroscopic Technique | Functional Group | Predicted Parameter/Shift |

| IR Spectroscopy | Aldehyde (C=O) | ~1700 cm⁻¹ (stretching) |

| Ether (Ar-O-C) | ~1250 cm⁻¹ (asymmetric stretching) | |

| Ether (C-O-C) | ~1050 cm⁻¹ (symmetric stretching) | |

| ¹H NMR | Aldehyde (-CHO) | ~9.8 - 10.1 ppm |

| Methoxy (-OCH₃) | ~3.8 - 4.0 ppm | |

| Butoxy (-OCH₂CH₂CH₂CH₃) | ~4.0 ppm (triplet, for -OCH₂-) | |

| Aromatic (Ar-H) | ~6.9 - 7.8 ppm | |

| ¹³C NMR | Aldehyde (C=O) | ~190 - 195 ppm |

| Aromatic Carbons | ~110 - 160 ppm | |

| Methoxy Carbon | ~55 - 60 ppm | |

| Butoxy Carbons | ~14, 19, 31, 68 ppm |

This table presents generalized predictions based on known functional group analysis and data from related compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgnumberanalytics.com

HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the molecule's capacity to donate electrons. libretexts.orgnumberanalytics.com

LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. libretexts.orgnumberanalytics.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. numberanalytics.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, while the LUMO is likely concentrated on the electron-withdrawing aldehyde group. rsc.orgmalayajournal.org The analysis of these orbitals provides insight into which parts of the molecule are susceptible to nucleophilic or electrophilic attack. libretexts.org

Based on the HOMO and LUMO energy values obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential. mdpi.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species. It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. mdpi.com

These parameters are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. mdpi.com

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer; related to stability. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the species to accept electrons. mdpi.com |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Molecular Dynamics Simulations (Related Vanillin (B372448) Derivatives)

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the stability and conformational changes of a ligand when it binds to a receptor, such as a protein. tandfonline.comresearchgate.net

Studies on derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde), which is structurally related to this compound, have utilized MD simulations to assess their potential as therapeutic agents. nih.govconsensus.app For instance, a series of vanillin derivatives were evaluated for their inhibitory potential against breast cancer targets like topoisomerase-IIα and estrogen receptor-α. tandfonline.comnih.gov MD simulations running for up to 100 nanoseconds were used to assess the stability of the ligand-receptor complexes. tandfonline.comresearchgate.net Key parameters analyzed during these simulations include: tandfonline.com

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position.

Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions in the protein.

Hydrogen Bond Analysis: To determine the number and duration of hydrogen bonds, which are crucial for binding affinity. tandfonline.comresearchgate.net

These simulations demonstrated that certain vanillin derivatives remained stable within the active sites of their target receptors, forming strong interactions that are essential for their biological activity. researchgate.netnih.gov

Molecular Docking Studies (Related Benzaldehyde Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Numerous molecular docking studies have been conducted on various benzaldehyde derivatives to explore their interactions with biological targets.

Inhibitors of Phenoloxidase: Benzaldehyde derivatives have been studied as potential inhibitors of phenoloxidase, a key enzyme in insects. nih.govsigmaaldrich.com Docking studies helped elucidate the binding modes and interactions between the compounds and the enzyme's active site, providing a basis for designing novel and environmentally friendly insecticides. nih.gov

Anticancer Agents: In a study on 1,4-bis((aryl-1H-1,2,3-triazole-4-yl)methoxy)benzaldehyde derivatives, molecular docking was used to evaluate their binding affinity to the VEGFR2 protein, a target in cancer therapy. The results identified compounds with better predicted drug-likeness and binding energies than existing inhibitors. asianpubs.org

Anti-Alzheimer's Agents: Benzimidazole-based substituted benzaldehyde derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov Docking analyses revealed the specific binding interactions, such as hydrogen bonds and π-π stacking, responsible for their inhibitory activity. mdpi.comnih.gov

Interaction with Serum Albumin: The binding of para-substituted benzaldehyde derivatives to human serum albumin (HSA) was investigated using molecular docking. nih.gov These studies showed that the primary interaction forces were hydrogen bonding and hydrophobic interactions, and that the strength of the interaction was influenced by the electronic properties of the substituents on the benzaldehyde ring. nih.gov

These examples demonstrate the power of molecular docking to predict and rationalize the biological activity of benzaldehyde derivatives by providing a detailed picture of their interactions with specific protein targets.

Theoretical Studies of Reaction Mechanisms and Kinetics (Related Benzaldehyde Chemistry)

Computational chemistry and theoretical investigations provide profound insights into the reaction mechanisms and kinetics of benzaldehyde and its derivatives. These studies employ a range of methods, from density functional theory (DFT) to ab initio calculations, to model reaction pathways, determine transition state energies, and predict kinetic parameters. Such theoretical work is crucial for understanding reactivity, selectivity, and the influence of substituents and catalysts, which is directly applicable to understanding the behavior of complex molecules like this compound.

Oxidation and Radical Reactions

The oxidation of alcohols to aldehydes and the subsequent reactions of the aldehyde group are fundamental processes where theoretical studies have shed significant light.

Catalytic Oxidation of Benzyl (B1604629) Alcohol: The conversion of benzyl alcohol to benzaldehyde is a key industrial reaction. DFT calculations have been used to explore the mechanisms of this oxidation on various catalytic surfaces. For instance, studies on gold (Au) and gold-palladium (Au-Pd) bimetallic clusters have elucidated the reaction energetics. mdpi.com The process is initiated by the activation of molecular oxygen on a low-coordinated gold atom, which then abstracts a hydrogen from the alcohol's hydroxyl group. mdpi.com The subsequent dissociation of the C-H bond at the β-position leads to the formation of benzaldehyde. mdpi.com Theoretical models show that the addition of palladium to gold clusters can significantly lower the energy barriers, enhancing catalytic activity. mdpi.com

Similarly, DFT studies on the photocatalytic oxidation of benzyl alcohol on titanium dioxide (TiO₂) surfaces have clarified the reaction pathway under visible light. hilarispublisher.com These calculations revealed that the adsorption of benzyl alcohol onto the hydroxylated TiO₂ surface forms an alkoxide species. hilarispublisher.com The rate-determining step was identified as the dissociation of the methylene (B1212753) C-H bond, a process assisted by O₂. hilarispublisher.com

Table 1: Theoretical Findings for Benzyl Alcohol Oxidation

| Catalytic System | Computational Method | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Au₈ and Au₆Pd₂ Clusters | DFT | Reaction proceeds via O-H bond deprotonation followed by C-Hβ bond dissociation. Pd doping lowers energy barriers. | mdpi.com |

| TiO₂ Surface | DFT | Rate-determining step is the O₂-assisted dissociation of the methylene C-H bond in a surface-bound alkoxide species. | hilarispublisher.com |

Table 2: Experimental and Theoretical Rate Coefficients for the Reaction of Aromatic Aldehydes with NO₃ at 298 K

| Aromatic Aldehyde | Rate Coefficient (k) (10⁻¹⁵ cm³ molec.⁻¹ s⁻¹) | Key Theoretical Insight | Reference |

|---|---|---|---|

| Benzaldehyde (BA) | 2.6 ± 0.3 | Reaction proceeds via H-atom abstraction from the -CHO group. | copernicus.org |

| ortho-Tolualdehyde (O-TA) | 8.7 ± 0.8 | N/A | copernicus.org |

| meta-Tolualdehyde (M-TA) | 4.9 ± 0.5 | N/A | copernicus.org |

| para-Tolualdehyde (P-TA) | 4.9 ± 0.4 | N/A | copernicus.org |

Carbon-Carbon Bond Forming Reactions

Benzaldehyde is a classic substrate in many C-C bond-forming reactions, and theoretical studies have been essential in resolving mechanistic ambiguities.

Benzoin (B196080) Condensation: The N-heterocyclic carbene (NHC)-catalyzed benzoin condensation, where two molecules of an aldehyde couple to form an α-hydroxy ketone, has been the subject of detailed kinetic and theoretical analysis. rsc.org Computational studies have helped to understand the complex kinetics, where the reaction order with respect to benzaldehyde can change as the reaction progresses. rsc.org Theoretical models investigate the stability of key intermediates, such as the Breslow intermediate, and the energy barriers associated with its formation and subsequent reaction with a second aldehyde molecule.

Morita-Baylis-Hillman (MBH) Reaction: In the MBH reaction, an activated alkene couples with an aldehyde. Theoretical studies, including MP2 and ab initio calculations, have been instrumental in clarifying the rate-determining step. mdpi.com These studies confirmed that for the reaction between benzaldehyde and methyl acrylate, the proton transfer step, rather than the initial C-C bond formation, is rate-limiting. mdpi.com This insight is critical for the rational design of asymmetric catalysts for the MBH reaction.

Aldol (B89426) Reaction: The mechanism of the histidine-catalyzed asymmetric aldol reaction between acetone (B3395972) and benzaldehyde has been investigated using DFT (B3LYP method). acs.org The calculations outlined a four-step mechanism:

Nucleophilic attack of histidine on acetone.

Dehydration to form an enamine intermediate.

Electrophilic addition of the enamine to benzaldehyde.

Hydrolysis to release the aldol product and regenerate the catalyst. acs.org

The theoretical model identified the initial nucleophilic attack as the rate-controlling step due to its high activation energy and successfully predicted the stereochemical outcome of the reaction. acs.org

Heterocycle Formation and Other Reactions

Theoretical methods are also applied to understand reactions where the benzaldehyde moiety is incorporated into more complex structures.

Oxa-Diels-Alder Reaction: The mechanism of the Lewis acid-catalyzed hetero-Diels-Alder reaction between a substituted diene and benzaldehyde has been studied using DFT. nih.gov These computational investigations revealed that the uncatalyzed reaction proceeds via a one-step, asynchronous mechanism. nih.gov However, in the presence of an AlCl₃ catalyst, the mechanism shifts to a stepwise process. nih.gov The activation strain model (ASM) and natural bond orbital (NBO) analyses were used to dissect the interaction energies and charge transfer during the reaction, providing a detailed picture of how the catalyst lowers the activation barrier. nih.gov

Formation of Schiff Bases (Imines): The condensation reaction between an amine and an aldehyde to form an imine is fundamental in organic chemistry. Bonding Evolution Theory (BET), which combines topological analysis of the electron localization function with catastrophe theory, has been used to study the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole. researchgate.net Such studies provide a detailed description of the bond-forming and bond-breaking processes, confirming a mechanism involving the formation of a carbinolamine intermediate followed by a rate-limiting dehydration step. researchgate.net

Structure Activity Relationship Sar Investigations

Methodological Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Ligand-Based Pharmacophores)

The exploration of SAR is facilitated by advanced computational techniques that model the interaction between chemical structures and biological targets.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are mathematical representations that correlate the chemical or structural properties of a set of compounds with their biological activities. wikipedia.org These models are built on the principle that variations in the biological activity of a group of molecules are dependent on changes in their physicochemical properties. nih.gov The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In QSAR modeling, predictors can include physicochemical properties like hydrophobicity, electronic effects (such as the Hammett constant), and steric parameters, or theoretical molecular descriptors. wikipedia.orgresearchgate.net The biological activity is the response variable, quantitatively measured as the concentration required to produce a specific effect (e.g., IC₅₀). wikipedia.org By developing a statistically validated QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov Three-dimensional QSAR (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA), extends this approach by considering the 3D structure of molecules and their computed interaction fields. wikipedia.org

Ligand-Based Pharmacophores

When the 3D structure of a biological target is unknown, ligand-based pharmacophore modeling becomes an essential tool. researchgate.net A pharmacophore is defined by IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response". researchgate.net These key chemical features typically include:

Hydrogen-bond acceptors (A)

Hydrogen-bond donors (D)

Hydrophobic groups (H)

Aromatic rings (R)

Positively or negatively charged groups researchgate.netnih.gov

By aligning a set of known active ligands, a common pharmacophore hypothesis can be generated. researchgate.net This model represents the crucial interaction points required for biological activity and can be used as a 3D query to screen large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. researchgate.netjrespharm.com

SAR of Alkoxy-Substituted Benzaldehydes in Biological Contexts (Non-Clinical)

The biological activities of alkoxy-substituted benzaldehydes are significantly influenced by the nature and position of the alkoxy groups on the benzene (B151609) ring. Non-clinical studies have revealed key relationships between these structural features and specific biological effects.

One prominent area of investigation is the repellent activity of these compounds. A study on the chemical repellence of 2-hydroxybenzaldehyde derivatives against the common black garden ant, Lasius niger, demonstrated a clear SAR trend. researchgate.net By modifying the substituent at the C2 position, researchers found that 2-methoxybenzaldehyde (B41997) was a more effective repellent than the parent 2-hydroxybenzaldehyde. Further extension of the alkoxy chain length at this position had a significant impact on repellency. researchgate.net

This research indicates that for this specific biological context, increasing the length and bulk of the alkoxy group at the C2 position diminishes the repellent activity. researchgate.net

In other contexts, such as enzyme inhibition, alkoxy groups also play a critical role. Studies on mushroom tyrosinase inhibitors revealed that 4-alkoxybenzaldehydes act as effective inhibitors. researchgate.net The hydrophobic character imparted by the alkoxy chain is considered relevant to this inhibitory action. researchgate.net Furthermore, research into the synthesis of oxazolones from 4-substituted alkoxy benzaldehydes showed that the presence of electron-releasing groups, such as alkoxy groups, resulted in compounds with antibacterial activity. researchgate.net The hydrophobicity conferred by the butoxy group is also noted to alter a compound's reactivity and properties compared to analogs with smaller alkoxy groups.

Correlation of Molecular Modifications with Biological Potency and Selectivity

The modification of substituents on the benzaldehyde (B42025) scaffold, particularly the alkoxy groups, directly correlates with changes in biological potency and receptor selectivity.

A study on agonists for serotonin (B10506) receptors (5-HT) provides a clear example of this correlation. Researchers synthesized a series of C-2 alkoxy substituted compounds and tested their activity at 5-HT₂ receptor subtypes. nih.gov The results showed that the size of the alkoxy group was a critical determinant of both potency and selectivity. For instance, initial compounds with smaller alkoxy groups (methoxy and ethoxy) showed higher potency and efficacy at the 5-HT₂C receptor compared to the 5-HT₂B subtype. nih.gov

As shown in the table, a judicious choice of the alkoxy group (R') could produce compounds with selectivity for the 5-HT₂C receptor while being inactive at the 5-HT₂B receptor. Specifically, compounds with n-propyl (11c) and n-butyl (11e) alkoxy groups achieved this desired selectivity. However, introducing excessive bulk, as with cyclopropylmethyl (11d) or isobutyl (11g) groups, abolished agonist activity altogether, highlighting a steric limitation within the receptor's binding pocket. nih.gov

The electronic properties of substituents are also crucial. For a series of 4-alkoxyquinazoline derivatives designed as VEGFR2 inhibitors, compounds with electron-donating groups like methoxy (B1213986) (-OMe) showed improved inhibitory activity compared to those with electron-withdrawing groups. jst.go.jp Similarly, in another study on quinazoline (B50416) derivatives, the presence of electron-donating groups at the para-position of a phenyl ring was found to result in potent dual inhibitory activity against VEGFR-2 and c-Met. nih.gov This suggests that the electron-donating nature of the alkoxy group in 2-Butoxy-3-methoxybenzaldehyde likely plays a significant role in its potential biological interactions.

Biological Activity Profiles: in Vitro and Non Clinical Research

Antimicrobial Activities

The antimicrobial potential of compounds related to 2-Butoxy-3-methoxybenzaldehyde has been evaluated, suggesting a capacity to inhibit the growth of various pathogenic microbes.

Direct testing of this compound is not widely documented. However, a hydrazone derivative, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid (4-butoxy-3-methoxy-benzylidene)-hydrazide, has demonstrated notable antibacterial action. semanticscholar.orgecronicon.netscirp.org In a 2011 study by Thiyagarajan et al., this derivative showed good activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. semanticscholar.orgecronicon.netscirp.org The researchers observed that the presence of the butoxy and methoxy (B1213986) groups contributed to the compound's antibacterial efficacy. semanticscholar.orgjddtonline.info

Similarly, derivatives of the closely related compound 2-(Isopentyloxy)-3-methoxybenzaldehyde have shown inhibitory activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL.

| Compound Derivative | Bacterial Strain | Gram Type | Reported Activity |

|---|---|---|---|

| 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid (4-butoxy-3-methoxy-benzylidene)-hydrazide | Staphylococcus aureus | Gram-positive | Good antibacterial activity |

| 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid (4-butoxy-3-methoxy-benzylidene)-hydrazide | Pseudomonas aeruginosa | Gram-negative | Good antibacterial activity |

| 2-(Isopentyloxy)-3-methoxybenzaldehyde derivative | Staphylococcus aureus | Gram-positive | MIC: 32 µg/mL |

The antifungal properties of this compound derivatives have also been investigated. Derivatives of 2-(Isopentyloxy)-3-methoxybenzaldehyde were found to be effective against the fungal pathogen Candida albicans, exhibiting an MIC value of 64 µg/mL. This suggests that the core structure may be a promising scaffold for developing new antifungal agents.

| Compound Derivative | Fungal Strain | Reported Activity (MIC) |

|---|---|---|

| 2-(Isopentyloxy)-3-methoxybenzaldehyde derivative | Candida albicans | 64 µg/mL |

While direct mechanistic studies on this compound are not available, research on related compounds offers potential insights. The antimicrobial mechanism of some benzaldehyde (B42025) derivatives is believed to involve the disruption of microbial cell membranes. The lipophilic nature imparted by the butoxy group likely enhances the compound's ability to interact with and penetrate the lipid bilayer of bacterial and fungal cells, leading to increased membrane permeability and subsequent cell death. Furthermore, vanillin (B372448), which shares the core methoxybenzaldehyde structure, and its derivatives have been noted to significantly affect the cytoplasmic membrane of various bacteria and fungi. jddtonline.info

Antifungal Efficacy

Enzyme Inhibition Studies

Currently, there are no available scientific studies specifically investigating the inhibitory activity of this compound against lipoxygenase enzymes.

There is no research documented in the current scientific literature regarding the potential of this compound to act as an inhibitor of monoamine oxidase (MAO) enzymes.

Topoisomerase Inhibitory Actions (Related Vanillin Derivatives)

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a foundational structure for compounds like this compound, has been the basis for the development of derivatives with notable biological activities. nih.gov A series of vanillin derivatives, specifically Schiff bases formed with sulfanilamide (B372717) analogues, were designed and evaluated for their ability to inhibit topoisomerase IIα, a key enzyme in DNA replication and a target in cancer therapy. nih.govoup.com

Through molecular docking and dynamics simulations, these derivatives were assessed for their binding affinity and stability within the active sites of topoisomerase-IIα and the estrogen receptor-α. nih.govoup.com The binding affinities of the designed vanillin derivatives against these breast cancer-associated proteins were found to be in the range of -7.5 to -8.9 kcal/mol. oup.com Subsequent in vitro testing of three selected compounds (designated 3b, 3e, and 3f) confirmed their potent inhibitory activity against a breast cancer cell line. nih.gov These findings suggest that synthetic compounds derived from the vanillin scaffold are promising candidates for development as novel topoisomerase inhibitors. nih.govoup.com

Table 1: Topoisomerase Inhibitory Activity of Selected Vanillin Derivatives

| Compound | Target Cell Line | IC₅₀ (ng/mL) |

|---|---|---|

| 3b | Breast Cancer | 6.7 nih.gov |

| 3e | Breast Cancer | 4.3 nih.gov |

| 3f | Breast Cancer | 11 nih.gov |

IC₅₀ (half maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half.

Peptide Deformylase Inhibition (Related Vanillin Derivatives)

Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that removes the N-formyl group from newly synthesized proteins, making it a critical target for novel antibacterial agents. researchgate.netfrontiersin.org Research has focused on vanillin as a scaffold to create new PDF inhibitors. researchgate.net A series of vanillin hydroxamic acid derivatives were synthesized and evaluated for their biological activity. researchgate.netcdnsciencepub.com

One derivative, referred to as compound 8, demonstrated significant antibacterial efficacy against both Escherichia coli and Staphylococcus aureus. cdnsciencepub.com Molecular docking studies revealed that this compound likely shares the same binding interaction as actinonin, a known and potent PDF inhibitor. cdnsciencepub.com This research highlights the potential of using vanillin-based structures to develop new classes of antibacterial drugs that target the peptide deformylase enzyme. researchgate.net

Table 2: Peptide Deformylase Inhibitory Activity of a Vanillin Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg L⁻¹) |

|---|---|---|

| Compound 8 | E. coli | 0.32 cdnsciencepub.com |

| Compound 8 | S. aureus | 0.32 cdnsciencepub.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Antioxidant and Antiaflatoxigenic Potency

Derivatives and structural relatives of this compound have shown significant promise as both antioxidant and antiaflatoxigenic agents. Vanillin derivatives are noted for possessing a wide array of biological activities, including antioxidant effects. researchgate.net Specifically, vanillic acid, which is derived from vanillin, exhibits notable radical scavenging and antioxidant properties. cdnsciencepub.com

Furthermore, research into related isomers has demonstrated potent antiaflatoxigenic activity. 2-Hydroxy-4-methoxybenzaldehyde (B30951) is recognized as an effective antimicrobial agent that also possesses strong anti-aflatoxigenic capabilities, inhibiting the production of aflatoxins by certain fungi. nih.gov This dual activity is also seen in cinnamaldehyde, which is another flavor compound with significant anti-aflatoxigenic properties. nih.gov

Chemosensitizing Capabilities in Antimycotic Interventions

Antifungal chemosensitization, where a compound enhances the efficacy of a conventional antifungal drug, is a promising strategy to combat drug-resistant fungal pathogens. nih.gov Several compounds structurally related to this compound have been identified as effective chemosensitizing agents.

Vanillin has been shown to act synergistically with the antifungal drugs fluconazole (B54011) and amphotericin B against Candida albicans. nih.govresearchgate.net The mechanism involves the inhibition of a specific drug efflux pump, CaCdr2p, which prevents the fungus from expelling the antifungal agent. nih.gov This synergistic interaction is confirmed by a Fractional Inhibitory Concentration Index (FICI) of less than 0.5. researchgate.net

Similarly, 2-hydroxy-4-methoxybenzaldehyde acts as a chemosensitizer by augmenting the antifungal activity of monoterpenoid phenols, such as carvacrol (B1668589) and thymol. nih.gov This combination is effective against various yeasts and filamentous fungi, including Aspergillus and Penicillium, with the mechanism targeting the integrity of the fungal cell wall. nih.gov Other studies have confirmed that various natural benzaldehydes can chemosensitize fungi to commercial antifungal agents by disrupting the pathogen's cellular antioxidation systems. oup.comd-nb.inforesearchgate.net

Table 3: Chemosensitizing Effects of Related Benzaldehydes

| Chemosensitizer | Antifungal Agent | Target Organism | Observed Effect |

|---|---|---|---|

| Vanillin | Fluconazole, Amphotericin B | Candida albicans | Synergistic (FICI < 0.5) nih.govresearchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde | Carvacrol, Thymol | Yeasts, Aspergillus, Penicillium | Synergistic chemosensitization nih.gov |

| Benzo Analogs | Fludioxonil, Strobilurin | Saccharomyces cerevisiae, Aspergillus spp. | Enhanced antifungal activity oup.com |

FICI (Fractional Inhibitory Concentration Index) ≤ 0.5 indicates a synergistic effect between the tested compounds.

Neuroprotective Activity Studies (Related Flavonoids)

Flavonoids, a class of natural compounds found in plants, have been extensively studied for their neuroprotective effects in non-clinical models. usda.govusda.gov Although structurally distinct from benzaldehydes, their research provides a broader context for neuroprotective strategies. The mechanisms underlying their activity are multifaceted and include antioxidant, anti-inflammatory, and signaling pathway modulation. usda.govtandfonline.com

Key flavonoids such as hesperidin (B1673128) and quercetin (B1663063) have demonstrated the ability to protect neurons from damage in models of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. usda.govusda.gov Their protective actions are attributed to several mechanisms, as detailed in the table below.

Table 4: Neuroprotective Mechanisms of Action for Key Flavonoids

| Mechanism | Description | Associated Flavonoids | References |

|---|---|---|---|

| Antioxidant Activity | Scavenging of free radicals and reduction of oxidative stress and ferroptosis. | Hesperetin, Hesperidin, Quercetin | usda.gov |

| Anti-inflammatory Action | Inhibition of pro-inflammatory cytokine formation (e.g., TNF-alpha, IL-1beta) by modulating regulatory proteins like Nf-kB and the NLRP3 inflammasome. | Hesperidin, Quercetin | usda.govusda.gov |

| Enzyme Inhibition | Inhibition of monoamine oxidases (MAOs), enzymes that degrade neurotransmitters. | Quercetin, Hesperidin | usda.gov |

| Neurotrophic Factor Induction | Stimulation of Brain-Derived Neurotrophic Factor (BDNF) production. | Hesperidin, Quercetin | usda.gov |

| Anti-amyloid Aggregation | Prevention of the aggregation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. | Hesperidin, Quercetin | usda.gov |

| Nrf2/ARE Pathway Stimulation | Activation of the Nrf2/ARE signaling system, which regulates the expression of antioxidant proteins. | Hesperidin, Quercetin | usda.gov |

Repellent Activities (e.g., Against Arthropods, for related methoxybenzaldehydes)

Several methoxybenzaldehyde compounds have been identified as effective repellents against various arthropods. A structure-activity relationship study investigating ant repellents found that modifying the chemical structure of benzaldehydes significantly alters their efficacy.

In tests against the common black garden ant (Lasius niger), 2-methoxybenzaldehyde (B41997) was found to be substantially more effective as a repellent than 2-hydroxybenzaldehyde. The same study also tested other related structures, including 2-ethoxybenzaldehyde (B52182) and 2-butoxybenzaldehyde, demonstrating that the nature of the alkoxy group at the 2-position influences the repellent activity. In a different context, 4-methoxybenzaldehyde, a component of the floral scent of Petasites fragrans, was shown to repel ants while simultaneously attracting pollinators, indicating a dual ecological role. d-nb.info Additionally, 2-hydroxy-4-methoxybenzaldehyde has demonstrated ovicidal activity against the eggs of the malaria vector mosquito, Anopheles gambiae.

Table 5: Repellent Activity of Benzaldehyde Derivatives Against Ants (Lasius niger)

| Compound | Relative Repellency |

|---|---|

| 2-methoxybenzaldehyde | Significantly more effective than 2-hydroxybenzaldehyde |

| 2-ethoxybenzaldehyde | Among the most effective repellents tested |

| 2-bromoBA | Among the most effective repellents tested |

| 2-hydroxybenzaldehyde | Effective repellent, used as baseline |

This table provides a qualitative comparison based on the findings of the cited study.

Applications in Chemical Synthesis and Materials Science Non Clinical

Role as a Building Block for Complex Organic Molecules

2-Butoxy-3-methoxybenzaldehyde serves as a fundamental starting material for the synthesis of a diverse range of complex organic molecules, including heterocyclic systems and Schiff bases, which are precursors to metal complexes.

Synthesis of Heterocyclic Systems

The reactivity of the aldehyde group in this compound is central to its role in constructing various heterocyclic frameworks. These structures are integral to many areas of chemical research.

Benzosuberone Derivatives: Benzosuberone derivatives, which are known for their potential as cytotoxic and antitumor agents, can be synthesized using precursors derived from compounds structurally related to this compound. znaturforsch.com For instance, the synthesis of novel benzosuberone analogs often involves the incorporation of heterocyclic moieties like 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole. nih.gov The synthetic strategies may involve multi-step reactions starting from related benzaldehyde (B42025) derivatives. znaturforsch.comnih.gov

Isoquinoline (B145761) Derivatives: Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov The synthesis of isoquinoline derivatives can be achieved through various methodologies, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and palladium-catalyzed cyclizations. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic routes for isoquinolines often utilize substituted benzaldehydes as key starting materials. organic-chemistry.orguts.edu.augoogle.com For example, the synthesis of 3-methyl isoquinoline can be achieved from benzylamine (B48309) and allyl acetate (B1210297) through a palladium-catalyzed tandem reaction. nih.gov

Preparation of Schiff Bases and Metal Complexes

The condensation reaction between the aldehyde group of this compound and a primary amine leads to the formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine). These Schiff bases are not only important organic compounds in their own right but also serve as versatile ligands for the synthesis of metal complexes. researchgate.netresearchgate.netmdpi.com

Schiff bases derived from substituted benzaldehydes, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a closely related compound, readily form complexes with a variety of transition metals. researchgate.netbohrium.com These reactions typically involve the coordination of the metal ion to the imine nitrogen and another donor atom, often an oxygen or sulfur atom present in the ligand structure. bohrium.com The resulting metal complexes exhibit diverse geometries and electronic properties, which can be tailored by modifying the structure of the Schiff base ligand. researchgate.netbohrium.com

The synthesis of these complexes is generally straightforward, often involving the reaction of the Schiff base with a metal salt in a suitable solvent. researchgate.net The characterization of these complexes is performed using various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, to confirm the coordination of the ligand to the metal center. researchgate.netresearchgate.net

Catalytic Applications of Derived Compounds

Compounds derived from this compound, particularly metal complexes of the corresponding Schiff bases, have shown potential in catalytic applications. The catalytic activity of these complexes is attributed to the ability of the metal center to exist in different oxidation states and to coordinate with substrate molecules, thereby facilitating chemical transformations. rasayanjournal.co.in

For instance, Schiff base complexes of transition metals like manganese, iron, nickel, and ruthenium have been investigated as catalysts for oxidation and epoxidation reactions. rasayanjournal.co.inajrconline.org The ligand environment around the metal ion plays a crucial role in determining the catalyst's activity and selectivity. By modifying the substituents on the Schiff base ligand, it is possible to fine-tune the electronic and steric properties of the catalyst, leading to improved performance for specific reactions. ajrconline.org

Furthermore, anchoring these metal complexes onto solid supports can lead to the development of heterogeneous catalysts. academiapublishing.org This approach offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. academiapublishing.org

Precursors for Bio-Based Monomers and Advanced Materials

There is growing interest in utilizing biomass-derived chemicals as sustainable feedstocks for the production of polymers and advanced materials. Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a compound structurally related to this compound, is considered a promising renewable building block for the chemical industry. mdpi.com

Derivatives of vanillin can be used as monomers for the synthesis of a variety of polymers with tailored properties for applications such as coatings, adhesives, and elastomers. mdpi.com For example, the reduction of vanillin and its derivatives yields aromatic diols that can be used as monomers in polymerization reactions. researchgate.net The presence of the butoxy group in this compound could potentially impart desirable properties, such as increased hydrophobicity and flexibility, to the resulting polymers.

The development of bio-based polymers from renewable resources like vanillin and its derivatives offers a more sustainable alternative to petroleum-based plastics, contributing to a circular economy. researchgate.netgoogle.com

Environmental Assessment and Green Chemistry in Synthesis

Life Cycle Assessment (LCA) of 2-Butoxy-3-methoxybenzaldehyde Synthesis

A Life Cycle Assessment (LCA) is a standardized methodology used to quantify the potential environmental impacts of a product or process from "cradle to gate"—from raw material extraction through to the final product isolation. mdpi.comunimore.it While a specific, published LCA for this compound is not available, a comprehensive study on its isomer, 4-Butoxy-3-methoxybenzaldehyde (B1271677), provides directly analogous and transferable insights, as it is produced via the same type of nucleophilic substitution reaction. mdpi.comresearchgate.net The functional unit for such studies is typically defined as the production of 1 gram of the purified product. mdpi.comunimore.it

The ReCiPe 2016 method is a widely used and robust tool in LCA for converting life cycle inventory data (emissions, resource use) into a set of understandable environmental impact scores. rivm.nlvliz.be It operates at both the midpoint and endpoint levels. pre-sustainability.com Midpoint indicators focus on single environmental problems like global warming or water consumption, while endpoint indicators aggregate these into three areas of protection: Human Health, Ecosystems, and Resources. mdpi.compre-sustainability.com These endpoint scores are expressed in eco-indicator points (Pt), where a lower value signifies a lower potential environmental impact. unimore.it

The following interactive table summarizes the endpoint environmental impact scores for selected reaction conditions from the study on 4-butoxy-3-methoxybenzaldehyde, illustrating the range of potential impacts.

| Reaction ID | Solvent | Yield (%) | Human Health (mPt) | Ecosystems (mPt) | Resources (mPt) | Total Single Score (mPt) |

| R1 | DMF | 65 | 1.34 | 0.44 | 0.22 | 2.00 |

| R7 | ACN | 61 | 2.15 | 0.69 | 0.35 | 3.19 |

| R10 | Acetone (B3395972) | 7 | 77.2 | 26.6 | 10.3 | 114.10 |

| R13 | DMF | 80 | 1.10 | 0.36 | 0.18 | 1.64 |

| Optimal | DMF | 93 | 0.96 | 0.31 | 0.16 | 1.43 |

Data is adapted from a study on the isomer 4-butoxy-3-methoxybenzaldehyde and is presented to be illustrative of the impacts for the analogous synthesis of this compound. mdpi.comunimore.itresearchgate.net